N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Overview
Description
“N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of thienopyrimidinone . Thienopyrimidinones are known to be selective inhibitors of the fibroblast growth factor receptor 1 (FGFR1) and have shown excellent anticancer effects . They are part of a larger class of compounds known as thienopyrimidines, which have been widely studied due to their structural relationship with purine bases and their diverse biological activities .
Synthesis Analysis
The synthesis of thienopyrimidinone derivatives involves modifications of the lead compound thienopyrimidinone . A series of C-2 substituted derivatives of thienopyrimidinone were synthesized, and their inhibitory effects on FGFR1 were evaluated . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
Thienopyrimidines are heterocyclic compounds that contain a six-membered 1,3-diazine ring with nitrogen at the 1 and 3 positions . The fusion between the pyrimidine and thiophene rings can result in three different thienopyrimidines: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines .Chemical Reactions Analysis
Thienopyrimidines have been synthesized through various reactions involving thiophene derivatives or pyrimidine analogs . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Mechanism of Action
Thienopyrimidinones, such as “N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, are known to inhibit FGFR1 . FGFR1 is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . The inhibition of FGFR1 by thienopyrimidinones can lead to the suppression of cell proliferation and induction of cell death .
Safety and Hazards
While specific safety and hazard information for “N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is not available, it’s worth noting that thienopyrimidinones are being studied for their anticancer effects . As with any potential therapeutic agent, careful evaluation of its safety profile is necessary.
Future Directions
Thienopyrimidinones, including “N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, show promise as potential anticancer agents . Their ability to inhibit FGFR1, a lipid kinase involved in cancer progression, makes them a fruitful target for future research . Further optimization of these compounds could lead to the development of more potent and efficacious anticancer drugs .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-25-11-6-7-14(26-2)13(9-11)20-17(23)15-10-12-18(27-15)21-16-5-3-4-8-22(16)19(12)24/h3-10H,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEKJGIBDZJZBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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